Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Overview
Description
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring
Mechanism of Action
Target of Action
1,2,3-thiadiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . These activities suggest that the compound could interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It is known that 1,2,3-thiadiazole derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Given the broad biological activities of 1,2,3-thiadiazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Pharmacokinetics
The compound’s predicted density is 1462±006 g/cm3, and its predicted boiling point is 2882±230 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activities of 1,2,3-thiadiazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
It is known that thiadiazole derivatives can have a wide range of effects on cellular processes
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules and can cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 5-chloro-1,2,4-thiadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiadiazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate or ethyl 5-thiol-1,2,4-thiadiazole-3-carboxylate.
Oxidation Reactions: Formation of ethyl 5-chloro-1,2,4-thiadiazole-3-sulfoxide or ethyl 5-chloro-1,2,4-thiadiazole-3-sulfone.
Reduction Reactions: Formation of ethyl 5-chloro-1,2,4-thiadiazoline-3-carboxylate.
Scientific Research Applications
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate has been extensively studied for its
Properties
IUPAC Name |
ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWPNSPYXAPZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188469 | |
Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346147-95-2 | |
Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346147-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Thiadiazole-3-carboxylic acid, 5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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